molecular formula C4H7ClN4O2 B6183091 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride CAS No. 2746424-37-1

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride

Cat. No.: B6183091
CAS No.: 2746424-37-1
M. Wt: 178.6
InChI Key:
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Description

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include a pyrazole ring substituted with methyl and nitro groups, and an amine group at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-methyl-4-amino-1H-pyrazol-5-amine.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

2746424-37-1

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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